2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound with a molecular formula of C17H24BrNO2. This compound is characterized by the presence of a bromine atom, a phenoxy group, and a piperidinyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-12(2)14-4-5-16(15(18)10-14)21-11-17(20)19-8-6-13(3)7-9-19/h4-5,10,12-13H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBQPBESRZRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position.
Ether Formation: The brominated product is then reacted with 2-bromoethanol under basic conditions to form the phenoxy ether linkage.
Piperidinyl Substitution: The final step involves the substitution of the bromine atom with 4-methylpiperidine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of this compound are primarily focused on its role as an intermediate in the synthesis of biologically active molecules. Below are some key areas of research and application:
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Pharmaceutical Development
- Biological Activity: The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways. Its structure allows for interaction with nucleophilic sites on proteins, leading to modifications that can inhibit enzyme activity.
- Drug Design: The presence of the piperidine ring is significant in drug development, as it is a common scaffold in many therapeutic agents. This compound can be modified to enhance its affinity for specific biological targets, making it valuable in creating new drugs .
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Organic Synthesis
- Reactivity: The bromine atom in the compound can be readily displaced by nucleophiles, facilitating further functionalization. This characteristic makes it an important intermediate for synthesizing more complex organic molecules.
- Condensation Reactions: The ketone functional group allows participation in condensation reactions, which can form new carbon-carbon bonds essential for building larger molecular frameworks.
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Material Science
- Catalysis and Supramolecular Structures: Research indicates that compounds containing piperidine rings can exhibit interesting properties related to catalysis and the formation of supramolecular structures, which could lead to advancements in material science applications.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds, showcasing the versatility and potential of brominated piperidine derivatives:
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and piperidinyl groups can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the phenoxy and piperidinyl groups.
4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group, differing in functional groups and overall structure.
Uniqueness
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of a bromine atom, phenoxy group, and piperidinyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
The compound 2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one , also known as VU0134992, is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of ion channel modulation and therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in pharmacology.
- Chemical Formula : C20H31BrN2O2
- CAS Number : 755002-90-5
- Molecular Weight : 405.38 g/mol
VU0134992 has been identified as a selective inhibitor of the Kir4.1 potassium channel . This channel plays a critical role in maintaining potassium homeostasis in various tissues, including the kidneys and the central nervous system. The inhibition of Kir4.1 can lead to significant physiological effects, including alterations in diuresis and natriuresis, which are crucial for managing conditions like hypertension.
Potassium Channel Inhibition
Research indicates that VU0134992 effectively inhibits Kir4.1 channels, leading to increased kaliuresis (potassium excretion) and natriuresis (sodium excretion). The compound's potency was evaluated using patch-clamp techniques, which demonstrated that it could significantly alter the channel's conductance at nanomolar concentrations .
Case Studies
- Hypertension Management : In animal models, VU0134992 demonstrated a reduction in blood pressure by promoting renal potassium excretion. This effect was attributed to its action on Kir4.1 channels within the renal tubules .
- Diuretic Effects : A study involving rodent models showed that administration of VU0134992 resulted in increased urine output, confirming its potential as a diuretic agent .
- Neuroprotective Effects : Preliminary studies suggest that VU0134992 may possess neuroprotective properties by modulating potassium levels in neuronal tissues, which is crucial for preventing excitotoxicity associated with various neurodegenerative diseases .
Comparative Analysis of Biological Activity
Safety and Toxicology
Toxicological assessments indicate that VU0134992 exhibits low cytotoxicity at therapeutic doses. Studies have shown that the compound does not significantly affect cellular viability in various human cell lines, making it a promising candidate for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
